molecular formula C19H15ClN2O3 B6129616 2-(3-chlorophenoxy)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B6129616
M. Wt: 354.8 g/mol
InChI Key: FXXQUWOPLNSYFZ-NHDPSOOVSA-N
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Description

2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a hydroxynaphthalenylmethylidene group, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-14-5-3-6-15(10-14)25-12-19(24)22-21-11-17-16-7-2-1-4-13(16)8-9-18(17)23/h1-11,23H,12H2,(H,22,24)/b21-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXQUWOPLNSYFZ-NHDPSOOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)COC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form 3-chlorophenoxyacetohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde under reflux conditions in the presence of an appropriate solvent, such as ethanol, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication processes.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Shares the chlorophenoxy group but differs in the rest of the structure.

    4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, commonly used as a plant growth regulator.

    2-(2-bromo-4-chlorophenoxy)acetohydrazide: Similar structure with a bromine atom instead of a hydroxynaphthalenylmethylidene group.

Uniqueness

2-(3-chlorophenoxy)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a chlorophenoxy group and a hydroxynaphthalenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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